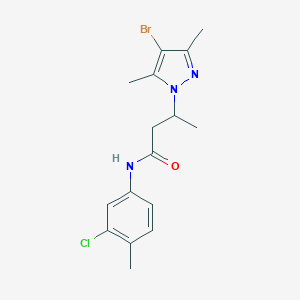
2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with a thiophene ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-acetylthiophene with a quinoline derivative in the presence of a base such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at room temperature. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thiophene ring may interact with various enzymes, altering their activity. These interactions can lead to a range of biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(thiophen-2-yl)ethyl 3-methylquinoline-4-carboxylate
- 2-Oxo-2-(thiophen-2-yl)ethyl 2-phenylquinoline-4-carboxylate
- 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylpyridine-4-carboxylate
Uniqueness
2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate is unique due to the specific combination of functional groups and the structural arrangement of the quinoline, thiophene, and carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 3-methyl-2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3S/c1-15-21(23(26)27-14-19(25)20-12-7-13-28-20)17-10-5-6-11-18(17)24-22(15)16-8-3-2-4-9-16/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLABBKKKVMGMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B486176.png)


![1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B486184.png)


![N-[4-(3-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B486190.png)
![N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide](/img/structure/B486191.png)



![4-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B486228.png)


